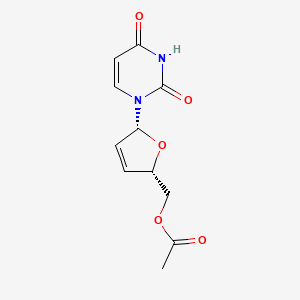

((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate

CAS No.: 42867-74-3

Cat. No.: VC7974865

Molecular Formula: C11H12N2O5

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42867-74-3 |

|---|---|

| Molecular Formula | C11H12N2O5 |

| Molecular Weight | 252.22 g/mol |

| IUPAC Name | [(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C11H12N2O5/c1-7(14)17-6-8-2-3-10(18-8)13-5-4-9(15)12-11(13)16/h2-5,8,10H,6H2,1H3,(H,12,15,16)/t8-,10+/m0/s1 |

| Standard InChI Key | ZJEYZGAQPYLRFC-WCBMZHEXSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=CC(=O)NC2=O |

| SMILES | CC(=O)OCC1C=CC(O1)N2C=CC(=O)NC2=O |

| Canonical SMILES | CC(=O)OCC1C=CC(O1)N2C=CC(=O)NC2=O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a 2,5-dihydrofuran ring substituted at the 2-position with an acetoxymethyl group and at the 5-position with a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group. The stereochemical configuration at the 2nd and 5th positions of the dihydrofuran ring is specified as (2S,5R), which critically influences its biological activity and synthetic accessibility .

Key Structural Components

-

Dihydrofuran ring: A five-membered oxygen-containing heterocycle with two double bonds, contributing to conformational rigidity.

-

Pyrimidinedione moiety: A six-membered aromatic ring with two ketone groups at positions 2 and 4, known for hydrogen-bonding interactions in biological systems.

-

Acetoxymethyl group: An ester-functionalized side chain that enhances lipophilicity and metabolic stability .

The molecular formula is C₁₂H₁₄N₂O₅, with a molecular weight of 266.25 g/mol .

Stereochemical Configuration

The (2S,5R) configuration ensures specific spatial orientation of functional groups, which is critical for:

-

Enantioselective synthesis: Asymmetric induction during synthetic steps to avoid racemization.

-

Target binding: Optimal interactions with chiral biological targets, such as enzymes or receptors .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of ((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate involves multi-step organic transformations:

-

Formation of the dihydrofuran core: Achieved via cyclization of γ,δ-unsaturated alcohols or ketones under acid catalysis.

-

Introduction of the pyrimidinedione group: Coupling of the dihydrofuran intermediate with a pre-functionalized pyrimidinedione derivative using nucleophilic substitution or metal-catalyzed cross-coupling .

-

Esterification: Acetylation of the hydroxymethyl group on the dihydrofuran ring using acetic anhydride or acetyl chloride in the presence of a base.

Reaction Conditions

-

Temperature: 0–25°C for cyclization steps to prevent side reactions.

-

Catalysts: Lewis acids (e.g., BF₃·OEt₂) for ring-forming reactions; palladium catalysts for cross-coupling.

-

Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for homogeneity and reactivity control .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

-

Stability: Sensitive to hydrolysis under acidic or basic conditions due to the ester and lactam functionalities.

Spectroscopic Characterization

| Supplier | Product Number | Packaging | Price (USD) | Purity | Updated |

|---|---|---|---|---|---|

| Alichem | 77421682 | 1 g | $1,014.55 | 95% | 2021-12-16 |

| Chemenu | CM165528 | 1 g | $1,147.00 | 95% | 2021-12-16 |

| Crysdot | CD70000453 | 1 g | $1,217.00 | 95+% | 2021-12-16 |

Data current as of December 2021; prices may vary based on market demand .

Applications in Research

Medicinal Chemistry

-

Antiviral agents: Structural analogs of this compound have shown inhibitory activity against HIV-1 reverse transcriptase, though specific data for this derivative remain proprietary.

-

Enzyme inhibition: The pyrimidinedione moiety mimics natural nucleobases, enabling potential interference with DNA/RNA-processing enzymes .

Material Science

-

Polymer precursors: The dihydrofuran ring’s rigidity makes it a candidate for high-performance polymer backbones.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume